1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine IUPAC name
1-(5-bromopyridin-3-yl)-N-(cyclopentylmethyl)methanamine IUPAC name
An In-Depth Technical Guide to N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine: Synthesis, Characterization, and Preclinical Development Framework
This technical guide provides a comprehensive overview of the synthesis, characterization, and a proposed preclinical development framework for the novel chemical entity, N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical spaces within the domain of substituted pyridine derivatives.
Introduction and Nomenclature
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] The introduction of a bromine atom to the pyridine ring can significantly alter its physicochemical properties, often leading to enhanced biological activity.[1] This guide focuses on a specific derivative, N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine, which incorporates a 5-bromopyridin-3-yl moiety, a secondary amine linker, and a cyclopentylmethyl group.
According to IUPAC nomenclature, the systematic name for the target compound is N-((5-bromopyridin-3-yl)methyl)-1-cyclopentylmethanamine .[2][3][4] For clarity and consistency within this guide, we will refer to the compound by the more common name, N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine .
The structural components of this molecule suggest several avenues for therapeutic exploration. The bromopyridine core is a well-established pharmacophore with diverse biological activities, including anticancer and antimicrobial effects.[1][5] The cyclopentyl group is often employed in medicinal chemistry to enhance metabolic stability, introduce conformational rigidity, and improve lipophilicity, which can favorably impact a drug's pharmacokinetic profile.[6][7] The secondary amine serves as a flexible linker, allowing for optimal positioning of the two key structural motifs for interaction with a biological target.
Physicochemical Properties and In Silico Analysis
As a novel chemical entity, experimental data for N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine is not publicly available. However, we can predict its physicochemical properties through in silico modeling. These predictions are crucial for guiding initial experimental design and hypothesis generation.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~283.2 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| logP (Lipophilicity) | 3.0 - 4.0 | Influences solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | ~28 Ų | Affects membrane permeability and blood-brain barrier penetration. |
| pKa (most basic) | 8.5 - 9.5 | Determines the ionization state at physiological pH, impacting solubility and target binding. |
A comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile should be generated to anticipate potential liabilities and guide early-stage optimization efforts.
Synthetic Strategies
The synthesis of N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine can be achieved through several established synthetic routes. A robust and scalable approach is reductive amination, which is a cornerstone of amine synthesis in medicinal chemistry.
Proposed Synthetic Protocol: Reductive Amination
This two-step, one-pot procedure involves the formation of an imine intermediate from 5-bromo-3-pyridinecarboxaldehyde and cyclopentanemethanamine, followed by its reduction to the target secondary amine.
Step 1: Imine Formation In a round-bottom flask, dissolve 5-bromo-3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane. Add cyclopentanemethanamine (1.1 eq) to the solution. A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Reduction Once imine formation is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used for this transformation. STAB is often preferred as it is a milder and more selective reducing agent. Add the reducing agent portion-wise to control the reaction rate and temperature. Continue stirring at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
Work-up and Purification Upon completion, the reaction is quenched by the slow addition of water. The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-((5-bromopyridin-3-yl)methyl)cyclopentanememethanamine.
Caption: Reductive Amination Workflow for the Synthesis of the Target Compound.
Potential Biological Activity and Therapeutic Targets
The structural motifs of N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine suggest potential for a range of biological activities. Bromopyridine derivatives have been reported to exhibit anticancer, antiviral, and antimicrobial properties.[1][8][9] The presence of the halogen atom can facilitate halogen bonding, a type of non-covalent interaction that can contribute to high-affinity binding to protein targets.
Given the prevalence of the pyridine scaffold in kinase inhibitors, a plausible hypothesis is that this compound could modulate the activity of one or more protein kinases. Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding pocket.
Hypothetical Mechanism of Action: Kinase Inhibition
As a hypothetical example, the compound could target a kinase involved in a cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway.
Caption: Hypothetical Inhibition of the PI3K Signaling Pathway.
A Framework for Preclinical Development
The preclinical development of a novel chemical entity like N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine follows a structured and rigorous process to assess its therapeutic potential and safety before human trials.[10][11][12][13]
Preclinical Development Workflow
Caption: A General Workflow for Preclinical Drug Development.
1. Target Identification and Validation: The initial step is to identify and validate a biological target that is relevant to a specific disease. For our target compound, this could involve screening against a panel of kinases or other enzymes implicated in a disease of interest.
2. Assay Development and High-Throughput Screening (HTS): Once a target is validated, a robust and sensitive assay is developed to measure the activity of the target. This assay can then be used to screen a library of compounds to identify "hits." In the case of our specific molecule, it would be directly tested in the developed assay.
3. Hit-to-Lead and Lead Optimization: Promising "hits" are further evaluated and chemically modified to improve their potency, selectivity, and drug-like properties. This iterative process, known as lead optimization, aims to identify a preclinical candidate with a desirable balance of properties.
4. In Vitro and In Vivo Preclinical Studies: The lead compound undergoes extensive preclinical testing.[13]
- In Vitro Toxicology: Evaluation of cytotoxicity in various cell lines and assessment of potential off-target effects.
- Pharmacokinetics (ADME): Studies to understand the absorption, distribution, metabolism, and excretion of the compound in animal models.
- In Vivo Efficacy: Testing the therapeutic effect of the compound in relevant animal models of the disease.
- Safety Pharmacology: Evaluation of the effects of the compound on major organ systems (cardiovascular, respiratory, and central nervous systems).
- IND-Enabling Toxicology: Good Laboratory Practice (GLP) toxicology studies to support an Investigational New Drug (IND) application to regulatory agencies.
Conclusion
N-((5-bromopyridin-3-yl)methyl)cyclopentanemethanamine represents a novel chemical entity with potential for therapeutic development, based on the well-documented biological activities of its constituent structural motifs. This technical guide has provided a comprehensive framework for its synthesis, characterization, and preclinical evaluation. The proposed synthetic route is robust and amenable to scale-up, and the outlined preclinical development plan provides a clear roadmap for advancing this compound from a laboratory curiosity to a potential therapeutic candidate. Further investigation into the biological activities of this and related compounds is warranted to fully explore their therapeutic potential.
References
-
Fiveable. Cyclopentyl: Organic Chemistry Study Guide. [Link]
-
LookChem. The Crucial Role of 2-Amino-3-bromopyridine in Modern Drug Discovery. [Link]
-
Alhena Consult. Key steps in the preclinical development of a drug. [Link]
-
National Institute of Allergy and Infectious Diseases (NIAID). Preclinical Development Plan: Small Molecule Anti-Infectives. [Link]
-
Frontiers. Introduction to small molecule drug discovery and preclinical development. [Link]
-
Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]
-
PMC. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
PMC. Paving the way for small-molecule drug discovery. [Link]
-
PMC. Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. [Link]
-
CK-12 Foundation. Nomenclature of Amines. [Link]
-
PMC. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
Chemistry LibreTexts. 24.1: Naming Amines. [Link]
-
ResearchGate. Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]
-
Chemistry Steps. Naming Amines: Systematic and Common Nomenclature. [Link]
-
Open Library Publishing Platform. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. [Link]
-
OpenStax. 24.1 Naming Amines. [Link]
-
PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. [Link]
-
ResearchGate. The reaction with different N‐substituted 2‐bromophenylamines. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. Naming Amines: Systematic and Common Nomenclature - Chemistry Steps [chemistrysteps.com]
- 4. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. alhena-consult.com [alhena-consult.com]
- 11. niaid.nih.gov [niaid.nih.gov]
- 12. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
